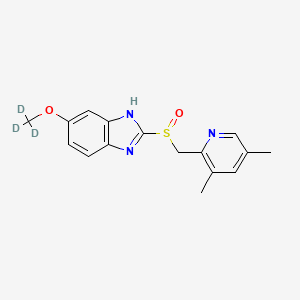

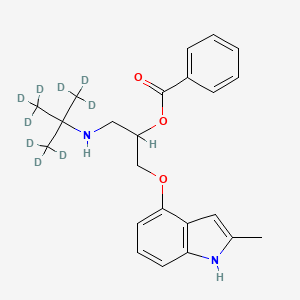

4-Desmethoxy Omeprazole-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Desmethoxy Omeprazole-d3 is a deuterated derivative of 4-Desmethoxy Omeprazole, which is an active metabolite of Omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders . The deuterated version, this compound, is often used in scientific research due to its stability and unique properties .

作用机制

Target of Action

4-Desmethoxy Omeprazole-d3 is an active metabolite of Omeprazole . The primary target of this compound is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound, like its parent compound Omeprazole, acts as a proton pump inhibitor (PPI) . It binds to the H+/K+ ATPase enzyme system on the secretory surface of gastric parietal cells, leading to the inhibition of gastric acid secretion . This compound also shows competitive inhibition of CYP2C19 activity .

Biochemical Pathways

The inhibition of the proton pump by this compound leads to a decrease in gastric acidity. This reduction in acidity can affect various biochemical pathways, particularly those involved in the digestion process. Additionally, the compound’s interaction with CYP2C19 can influence drug metabolism pathways, as CYP2C19 is involved in the metabolism of several clinically important drugs .

Pharmacokinetics

Omeprazole is well absorbed in the stomach and is subject to extensive first-pass metabolism . Its bioavailability increases with repeated dosing. Omeprazole’s metabolism is primarily hepatic, involving the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .

Result of Action

The primary result of this compound’s action is a reduction in gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .

Action Environment

The action of this compound, like most drugs, can be influenced by various environmental factors. These can include the pH of the stomach, the presence of food, and the use of other medications. Additionally, genetic polymorphisms in CYP2C19 can affect the metabolism of Omeprazole, potentially influencing the efficacy and safety of the drug .

生化分析

Biochemical Properties

4-Desmethoxy Omeprazole-d3, like its parent compound Omeprazole, shows competitive inhibition of CYP2C19 activity . This interaction with the CYP2C19 enzyme is crucial for its role in biochemical reactions .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a proton pump inhibitor. It reduces the production of gastric acid by inhibiting the gastric H+/K+ ATPase pump . This can influence various cellular processes, particularly those related to gastric acid secretion .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the gastric proton pump in the parietal cells of the stomach, thereby reducing the production of hydrochloric acid . This is achieved through binding interactions with the proton pump, leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. It is known that the effects of Omeprazole, the parent compound, can vary with different dosages .

Metabolic Pathways

This compound is involved in the same metabolic pathways as Omeprazole. It is primarily metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .

Transport and Distribution

It is known that Omeprazole, the parent compound, is distributed throughout the body after oral administration .

Subcellular Localization

It is known that Omeprazole, the parent compound, is primarily localized in the parietal cells of the stomach where it exerts its effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desmethoxy Omeprazole-d3 involves the deuteration of 4-Desmethoxy Omeprazole. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with 4-Desmethoxy Omeprazole.

Deuteration: The compound undergoes deuteration, where hydrogen atoms are replaced with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 4-Desmethoxy Omeprazole are synthesized.

Deuteration: The bulk material is then subjected to deuteration using deuterated reagents in industrial reactors.

化学反应分析

Types of Reactions

4-Desmethoxy Omeprazole-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The compound can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacetic acid.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include:

Sulfoxides: Formed from oxidation reactions.

Sulfides: Formed from reduction reactions.

Substituted Derivatives: Formed from substitution reactions.

科学研究应用

4-Desmethoxy Omeprazole-d3 has several scientific research applications, including:

相似化合物的比较

Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: An enantiomer of Omeprazole with similar effects.

Pantoprazole: Another proton pump inhibitor with a different chemical structure.

Uniqueness

4-Desmethoxy Omeprazole-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in metabolic research. Its deuterium atoms make it a valuable tool in tracing metabolic pathways and understanding the pharmacokinetics of Omeprazole derivatives .

属性

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXZYNHJPJEPAE-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=C(C=C(C=N3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide](/img/structure/B587812.png)